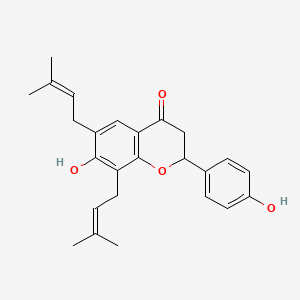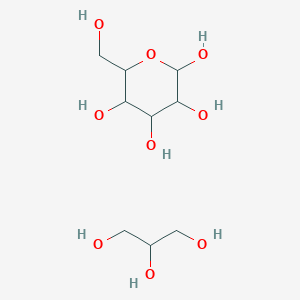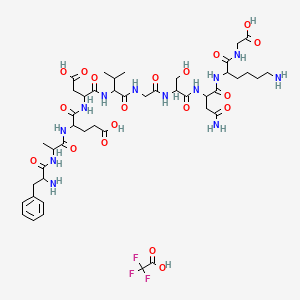![molecular formula C20H27N5O9 B12322501 3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)
3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a standard building block used in peptide synthesisThe Dnp group in this compound is stable to hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA), making it a valuable reagent in peptide chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Dnp)-OH-IPA typically involves the protection of the histidine residue with a tert-butyloxycarbonyl (Boc) group and the introduction of a dinitrophenyl (Dnp) group. The Dnp group is usually added to the imidazole ring of histidine. The synthesis can be carried out using standard peptide synthesis protocols, which involve the use of Boc-protected amino acids and solid-phase peptide synthesis techniques .
Industrial Production Methods
In industrial settings, the production of Boc-His(Dnp)-OH-IPA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the Dnp group is typically removed with thiophenol prior to HF treatment
Substitution Reactions: The Dnp group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, thiophenol for Dnp group removal
Substitution: Various nucleophiles can be used to substitute the Dnp group.
Major Products
The major products formed from these reactions include the deprotected histidine residue and substituted histidine derivatives.
科学的研究の応用
Boc-His(Dnp)-OH-IPA has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins
Chemoselective Protection: Employed for the chemoselective protection of amino acids in peptide synthesis.
Native Chemical Ligation (NCL): Utilized in NCL applications for the synthesis of proteins by ligating two peptides.
Synthesis of Difficult Sequences: The Boc/Bzl strategy, which includes compounds like Boc-His(Dnp)-OH-IPA, is often used to synthesize challenging sequences in peptide synthesis.
作用機序
Boc-His(Dnp)-OH-IPA works by protecting the histidine residues during peptide synthesis. The Boc group protects the amino group, while the Dnp group protects the imidazole ring of histidine. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .
類似化合物との比較
Similar Compounds
Boc-His(Boc)-OH: Another Boc-protected histidine derivative used in peptide synthesis.
Boc-His(Trt)-OH: A histidine derivative with a trityl (Trt) protecting group.
Boc-His-OH: A simpler Boc-protected histidine without additional protecting groups.
Uniqueness
Boc-His(Dnp)-OH-IPA is unique due to the stability of the Dnp group to HF and TFMSA, making it particularly useful in specific peptide synthesis protocols where these reagents are used .
特性
IUPAC Name |
3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)
![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)

![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)


![2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid](/img/structure/B12322487.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)

